2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile
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Overview
Description
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile is an organic compound characterized by its unique structure, which includes a chloro-substituted benzonitrile core and a cyclopropylmethoxy group. This compound is typically a white to light yellow crystalline solid with a distinct odor. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzonitrile with 1-(hydroxymethyl)cyclopropane in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methyl group by the cyclopropylmethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-4-((1-(carboxymethyl)cyclopropyl)methoxy)benzonitrile
Reduction: 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzylamine
Substitution: 2-Amino-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile
Scientific Research Applications
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzaldehyde
- 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzoic acid
- 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzylamine
Uniqueness
Compared to similar compounds, 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile is unique due to its combination of a chloro-substituted benzonitrile core and a cyclopropylmethoxy group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-chloro-4-[[1-(hydroxymethyl)cyclopropyl]methoxy]benzonitrile |
InChI |
InChI=1S/C12H12ClNO2/c13-11-5-10(2-1-9(11)6-14)16-8-12(7-15)3-4-12/h1-2,5,15H,3-4,7-8H2 |
InChI Key |
IPBDMHZJXFFHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)COC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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